molecular formula C16H13ClN4O2S B2911385 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide CAS No. 133764-45-1

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B2911385
CAS No.: 133764-45-1
M. Wt: 360.82
InChI Key: HMMHPDRILXQERM-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a quinazolinone derivative characterized by:

  • A 4-chlorophenyl group at position 3 of the quinazolinone core.
  • A sulfanyl (-S-) linkage at position 2, connected to an acetohydrazide moiety.

This structure is synthesized via hydrazinolysis of the corresponding ethyl ester precursor (e.g., ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate) using excess hydrazine hydrate under reflux conditions .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)21-15(23)12-3-1-2-4-13(12)19-16(21)24-9-14(22)20-18/h1-8H,9,18H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMHPDRILXQERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinazolin-4(3H)-one Core

The quinazolinone scaffold is typically synthesized via Niementowski’s reaction or cyclization of anthranilic acid derivatives . For 3-(4-chlorophenyl) substitution:

Method A: Niementowski’s Reaction

  • Reactants : Anthranilic acid (or 5-substituted derivative) and formamide.
  • Conditions : Stirring at 120°C for 3 h.
  • Product : 3-(4-Chlorophenyl)quinazolin-4(3H)-one (2a–d ).

Method B: Cyclization of Thiocyanate Derivatives

  • Reactants : Methyl 2-chloroacetamido benzoate and ammonium thiocyanate.
  • Conditions : Reflux in ethanol for 12 h.
  • Product : 2-Thiocyanatoquinazolinone, cyclized to the thione.

Introduction of Sulfanyl Group

The sulfanyl moiety is introduced via alkylation or nucleophilic substitution.

Alkylation of Thione Intermediate

  • Reactants : Quinazolin-4(3H)-one-2-thione and ethyl chloroacetate.
  • Base : K₂CO₃ or NaOH.
  • Catalyst : KI (10 mol%).
  • Conditions :
    • Solvent : Acetone or DMF.
    • Temperature : Reflux (60–80°C).
    • Time : 10–12 h.
  • Product : Ethyl 2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetate (3a–e ).
Table 1: Alkylation Conditions and Yields
Method Solvent Base Temp (°C) Time (h) Yield (%) Source
Conventional Acetone K₂CO₃ 80 10 63
Microwave-assisted DMF TBAB* 120 0.2 85

*TBAB = Tetrabutylammonium benzoate

Hydrazinolysis to Acetohydrazide

The ester is converted to the hydrazide using hydrazine hydrate.

Procedure:

  • Reactants : Ethyl sulfanylacetate derivative (3a–e ) and hydrazine hydrate (excess).
  • Conditions :
    • Solvent : Ethanol or methanol.
    • Temperature : Reflux (70–80°C).
    • Time : 3–5 h.
  • Product : 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetohydrazide (5 , 16 ).
Table 2: Hydrazinolysis Optimization
Solvent Hydrazine (equiv) Temp (°C) Time (h) Yield (%) Source
Ethanol 2.5 80 5 73
Methanol 3.0 70 3 68

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

Example Protocol:

  • Alkylation : Mix quinazolinone-2-thione, ethyl chloroacetate, K₂CO₃, and TBAB.
  • Irradiation : 800 W, 120°C, 2–4 min.
  • Hydrazinolysis : MW, 600 W, 5–12 min.
  • Yield : 80–85% (vs. 60–70% conventionally).

Critical Analysis of Methodologies

  • Conventional Heating : Reliable but time-consuming (10–12 h alkylation).
  • Microwave Synthesis : 10-fold faster with comparable yields.
  • Phase-Transfer Catalysis : TBAB enhances alkylation efficiency under MW.

Challenges and Optimization

  • Thione Stability : Requires anhydrous conditions to prevent oxidation.
  • Hydrazine Handling : Excess hydrazine improves conversion but necessitates careful quenching.
  • Scalability : MW methods are lab-efficient but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its quinazolinone core is known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the quinazolinone structure.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which are enzymes that play a key role in cell signaling and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Hydrazide Moiety

Table 1: Derivatives with Modified Hydrazide Substituents
Compound ID Substituent on Hydrazide Key Properties/Activities Reference
Compound 4a 4-Chlorobenzylidene Synthesized via Schiff base formation; improved solubility compared to A
Compound 6d 4-(4-Chlorophenoxy)benzylidene Enhanced anticancer activity due to extended aromatic system
Compound 13a 4-Methylphenyl Higher thermal stability (mp 288°C) and strong IR absorption at 2214 cm⁻¹ (C≡N)
Compound 13b 4-Methoxyphenyl Improved NMR spectral resolution (δ 3.77 ppm for OCH3)

Key Insights :

  • Schiff base derivatives (e.g., 4a, 6d) exhibit enhanced bioactivity and solubility due to aromatic or electron-withdrawing substituents .
  • Methoxy and methyl groups (e.g., 13b) improve metabolic stability and spectroscopic detectability .

Modifications on the Quinazolinone Core

Table 2: Derivatives with Altered Quinazolinone Substituents
Compound ID Substituent on Quinazolinone Key Properties/Activities Reference
Compound 17 4-Chlorophenyl + carboxamide Dual EGFR/VEGFR-2 inhibition (IC₅₀ = 0.12 µM)
Compound 43 4-Chlorophenyl + thioxothiazolidinone Anticancer activity against MCF-7 cells (IC₅₀ = 8.2 µM)
Compound AS8 Benzyl + thiosemicarbazide Potent antimicrobial activity (MIC = 6.25 µg/mL)

Key Insights :

  • The 4-chlorophenyl group (as in Compound A ) is critical for kinase inhibition, while thiosemicarbazide derivatives (e.g., AS8) shift activity toward antimicrobial targets .
  • Introducing thioxothiazolidinone (Compound 43) retains anticancer activity but alters mechanism due to redox-active sulfur .

Heterocyclic Extensions and Rigid Scaffolds

Table 3: Complex Heterocyclic Derivatives
Compound ID Structural Feature Key Properties/Activities Reference
Compound 21 Tricyclic system + sulfanyl Enhanced rigidity; potential CNS activity
Compound 40 Thioxothiazolidinone + methoxy Moderate cytotoxicity (IC₅₀ = 50 µM)

Key Insights :

  • Tricyclic systems (Compound 21) improve binding affinity through conformational restriction but complicate synthesis .
  • Thioxothiazolidinones (Compound 40) demonstrate lower potency compared to simpler acetohydrazides, suggesting steric hindrance .

Biological Activity

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O3SC_{23}H_{18}ClN_{3}O_{3}S. The compound features a quinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular Weight452.08 g/mol
LogP4.21
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area47.61 Ų

Antitumor Activity

Recent studies indicate that derivatives of quinazoline compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound may inhibit the activity of specific kinases associated with cancer progression, such as BRAF and EGFR, leading to reduced cell proliferation and increased apoptosis in malignant cells .
  • Case Study : In vitro studies demonstrated that a related compound significantly inhibited the growth of breast cancer cells, with IC50 values in the micromolar range .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. The sulfhydryl group in this compound enhances its interaction with microbial enzymes.

  • Antibacterial Effects : Preliminary data suggest that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis .
  • Case Study : A study reported that a structurally similar compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Quinazoline derivatives are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

  • Mechanism : The compound potentially inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
  • Case Study : In vivo experiments showed that administration of related compounds resulted in reduced edema in animal models of inflammation .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation of 4-chlorobenzaldehyde derivatives with thioacetate intermediates, followed by hydrazide functionalization. For example, 3-(4-chlorophenyl)-4-oxoquinazoline scaffolds can be synthesized via cyclization reactions using methyl thioacetate and subsequent hydrogenation with hydrazine hydrate . Optimization includes adjusting reaction temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., piperidine for cyclization). Yield improvements (>75%) are achievable via slow reagent addition and inert atmosphere maintenance.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous quinazolinone derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; carbonyl groups at δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 386.05 for [M+H]⁺) and fragmentation patterns.
  • FT-IR : Confirms functional groups (e.g., C=O stretches at ~1680 cm⁻¹, N-H bends at ~3300 cm⁻¹).

Advanced Research Questions

Q. How can experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC/UV-Vis at λ_max ≈ 270 nm .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) is derived via Arrhenius plots.
  • Degradation product identification : Use LC-MS/MS to detect hydrolytic byproducts (e.g., hydrazine cleavage or quinazolinone ring oxidation).

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for antimicrobial activity) and apply statistical weighting to address variability .
  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Mechanistic studies : Use knock-out models or enzyme inhibition assays to confirm target specificity (e.g., dihydrofolate reductase inhibition for antiproliferative effects).

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

  • Methodological Answer :

  • Derivative synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl; vary the sulfanyl acetohydrazide chain) .
  • Biological testing : Screen derivatives against target enzymes (e.g., COX-2, topoisomerase II) to correlate structural changes with activity.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical hydrogen bonds or hydrophobic interactions .

Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls be implemented?

  • Methodological Answer :

  • Antioxidant assays : DPPH radical scavenging with ascorbic acid as a positive control; normalize activity to Trolox equivalents .
  • Cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7) with doxorubicin as a reference. Include solvent-only and untreated controls.
  • Enzyme inhibition : Measure IC₅₀ against α-glucosidase or urease, using acarbose or thiourea as standards.

Advanced Methodological Considerations

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., EGFR kinase) in explicit solvent (100 ns trajectories) using GROMACS.
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at the sulfanyl group) using Schrödinger’s Phase .

Q. What analytical methods quantify trace impurities in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with a detection limit of 0.1% for related substances.
  • GC-MS : Detect volatile byproducts (e.g., residual hydrazine) with a DB-5MS column and electron ionization.
  • NMR spiking : Add authentic impurity standards to confirm peak assignments.

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